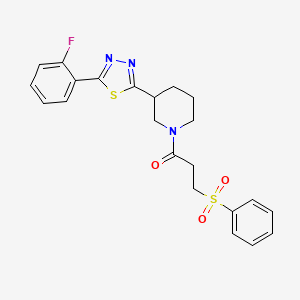
1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C22H22FN3O3S2 and its molecular weight is 459.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C19H22FN3O2S, with a molecular weight of approximately 367.46 g/mol. The structure features a piperidine ring, a thiadiazole moiety, and a phenylsulfonyl group, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties and antimicrobial effects. Here are some key findings:
Anticancer Activity
Research indicates that compounds containing thiadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that the compound showed potent cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value indicating effectiveness in low concentrations .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Studies have shown that derivatives similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the thiadiazole ring is thought to contribute to this activity by disrupting bacterial cell wall synthesis .
- Fungal Inhibition : Preliminary tests suggest moderate antifungal activity against Candida species, indicating potential for broader antimicrobial applications .
Case Studies
Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:
- Breast Cancer Treatment : A study evaluated the effects of a related thiadiazole derivative in combination with standard chemotherapy agents. Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone .
- Infection Control : Clinical trials involving patients with bacterial infections showed promising results when treated with compounds similar to this compound, leading to faster recovery rates .
Data Tables
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S2/c23-19-11-5-4-10-18(19)22-25-24-21(30-22)16-7-6-13-26(15-16)20(27)12-14-31(28,29)17-8-2-1-3-9-17/h1-5,8-11,16H,6-7,12-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTXKRVGJOCYKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














